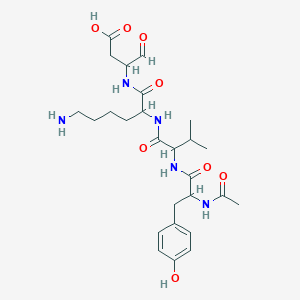
Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate is a synthetic organic compound that features a tert-butyl group, a brominated isoindolinone moiety, and an ethylcarbamate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate typically involves the following steps:
Formation of the Isoindolinone Core: The isoindolinone core can be synthesized through the condensation of an aromatic primary amine with a maleic anhydride derivative.
Bromination: The bromination of the isoindolinone core is achieved using bromine or a brominating agent under controlled conditions.
Carbamate Formation: The final step involves the reaction of the brominated isoindolinone with tert-butyl chloroformate and an appropriate base to form the tert-butyl carbamate linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The carbonyl group in the isoindolinone moiety can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of various substituted isoindolinone derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized isoindolinone derivatives.
Applications De Recherche Scientifique
Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a probe for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate involves its interaction with specific molecular targets. The brominated isoindolinone moiety can interact with enzymes or receptors, modulating their activity. The carbamate linkage may also play a role in the compound’s stability and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-isoindoline-1,3-dione derivatives: These compounds share the isoindolinone core and exhibit similar reactivity and applications.
tert-butyl carbamates: Compounds with tert-butyl carbamate linkages are used in various chemical and biological applications.
Uniqueness
Tert-butyl 2-(5-bromo-1-oxoisoindolin-2-yl)ethylcarbamate is unique due to the combination of the brominated isoindolinone moiety and the tert-butyl carbamate linkage. This combination imparts specific chemical and biological properties that are not observed in other similar compounds .
Propriétés
Formule moléculaire |
C15H19BrN2O3 |
|---|---|
Poids moléculaire |
355.23 g/mol |
Nom IUPAC |
tert-butyl N-[2-(6-bromo-3-oxo-1H-isoindol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)17-6-7-18-9-10-8-11(16)4-5-12(10)13(18)19/h4-5,8H,6-7,9H2,1-3H3,(H,17,20) |
Clé InChI |
RPAKMTHAPNTKHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN1CC2=C(C1=O)C=CC(=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


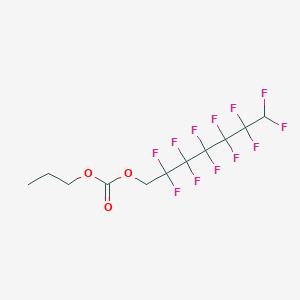
![2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B15092055.png)

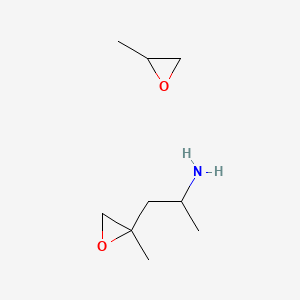
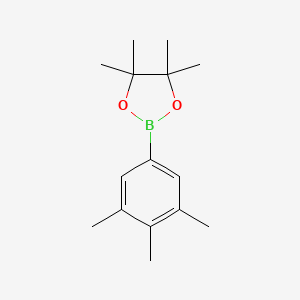
![4'-Formyl-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxamide](/img/structure/B15092087.png)
![N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B15092096.png)
![4-{[4-(Propan-2-yl)cyclohexyl]amino}butan-2-ol](/img/structure/B15092102.png)
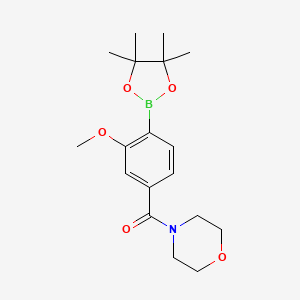
![5-((S)-1-amino-2,2-dimethylpropyl)-[1,3,4]oxadiazol-2-ylamine dihydrochloride](/img/structure/B15092118.png)
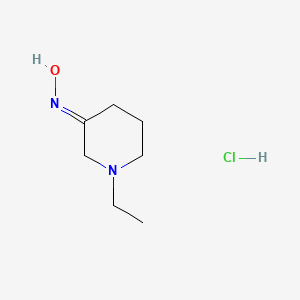
![N-[(S)-2-(tert-Butoxycarbonylamino)-4-phenylbutanoyl]-L-leucyl-L-phenylalanine](/img/structure/B15092122.png)

